1-Acetyl-6-bromo-3,3-dimethylindolin-2-one
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Overview
Description
1-Acetyl-6-bromo-3,3-dimethylindolin-2-one is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-bromo-3,3-dimethylindolin-2-one typically involves the bromination of a precursor indole compound followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for acetylation. The reactions are usually carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that facilitate the bromination and acetylation processes is also common. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-6-bromo-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, oxindoles, and debrominated compounds, each with distinct chemical and biological properties.
Scientific Research Applications
1-Acetyl-6-bromo-3,3-dimethylindolin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research explores its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Acetyl-6-bromo-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and acetyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, enhancing its efficacy.
Comparison with Similar Compounds
6-Bromo-1,3-dihydro-2H-indol-2-one: Lacks the acetyl group, resulting in different chemical properties and biological activities.
1-Acetyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one:
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Contains a nitro group and a spiro structure, leading to distinct chemical behavior.
Uniqueness: 1-Acetyl-6-bromo-3,3-dimethylindolin-2-one is unique due to the presence of both the bromine atom and the acetyl group, which confer specific reactivity and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12BrNO2 |
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Molecular Weight |
282.13 g/mol |
IUPAC Name |
1-acetyl-6-bromo-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C12H12BrNO2/c1-7(15)14-10-6-8(13)4-5-9(10)12(2,3)11(14)16/h4-6H,1-3H3 |
InChI Key |
QGRBQCOHNBHKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)Br)C(C1=O)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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